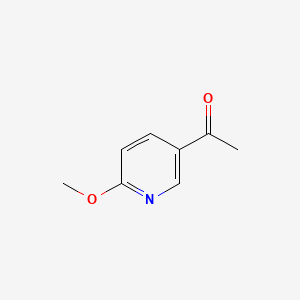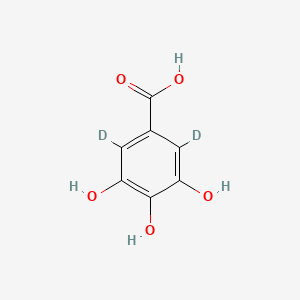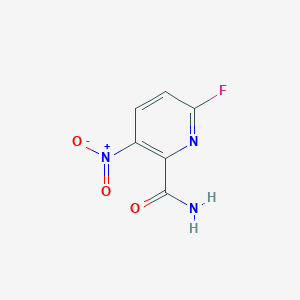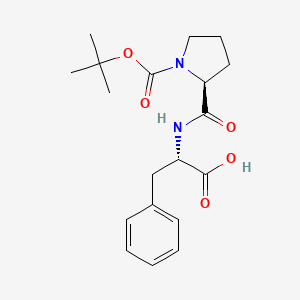
Boc-pro-phe-OH
Vue d'ensemble
Description
The Boc-pro-phe-OH motif is a protected dipeptide that has been the subject of various studies due to its relevance in peptide synthesis and structural analysis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids . The Boc group is stable under a variety of conditions but can
Applications De Recherche Scientifique
1. Nanostructure Development in Biomaterial Chemistry
Research indicates that the self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, is crucial in developing nanostructures with diverse morphologies. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that such peptides can form monodisperse nano-vesicles with stability against various external stimuli and can encapsulate fluorescent probes for controlled release (Datta, Tiwari, & Ganesh, 2018).
2. Chemo-Enzymatic Synthesis Processes
Boc-pro-phe-OH derivatives are used in chemo-enzymatic synthesis processes. For instance, Boc-Trp-Phe-NH2, synthesized from Boc-pro-phe-OH, is used in producing peptides like Endomorphin-1, highlighting its role in efficient peptide synthesis with minimal side-chain protection and simple purification, contributing to greener synthesis practices (Sun et al., 2011).
3. Creation of Novel Ionic Liquids
Boc-Pro-Phe-OH is instrumental in synthesizing new proline functionalized dipeptide imidazolium ionic liquids. These novel ionic liquids, developed through reactions with various dipeptides including Boc-Pro-Phe-OH, have shown characteristics similar to conventional imidazolium ILs and offer improved thermal stability, potentially beneficial for various industrial applications (Chaubey, Patra, & Mishra, 2020).
4. Molecular
ly Imprinted Polymers for Specific SorptionBoc-L-Phe-OH, a similar compound to Boc-pro-phe-OH, has been used as a template in the preparation of molecularly imprinted polymers. These polymers can discriminate between the imprint species and its analogue, indicating their potential for specific sorption and molecular recognition in various applications, such as sensors and drug delivery systems (Li et al., 2008).
5. Peptide Design and Drug Development
Compounds like Boc-pro-phe-OH are used in designing peptides for potential pharmaceutical applications. For instance, the synthesis of designed beta-hairpin structures containing Boc-Leu-Phe and similar sequences has been achieved, contributing to the understanding of peptide structures and their implications in drug design (Rai, Raghothama, & Balaram, 2006).
6. Synthesis of Bioactive Compounds
Boc-pro-phe-OH derivatives play a significant role in the synthesis of bioactive compounds, such as hymenamide E. These compounds, synthesized via solution phase techniques involving Boc-protected peptides, exhibit significant biological activities like antifungal and anthelmintic properties, indicating their potential in pharmaceutical applications (Dahiya, Pathak, Himaja, & Bhatt, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQCCFYSJPSLC-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



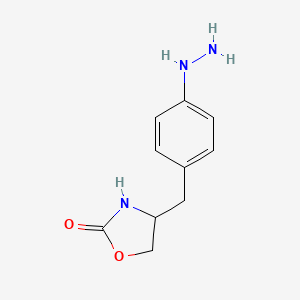
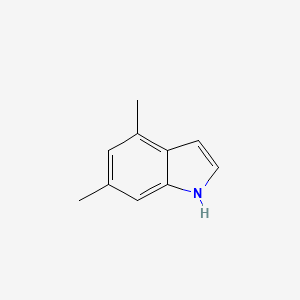
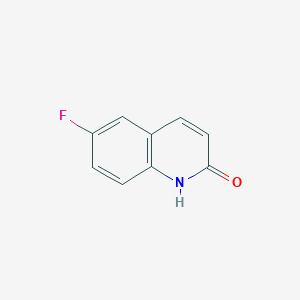
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
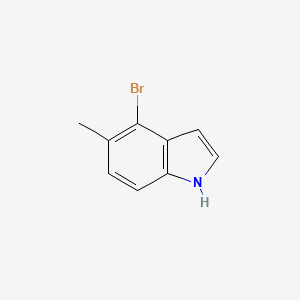
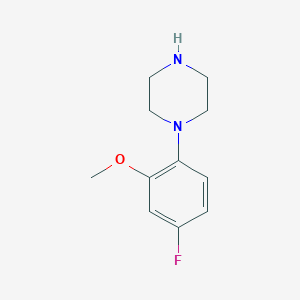
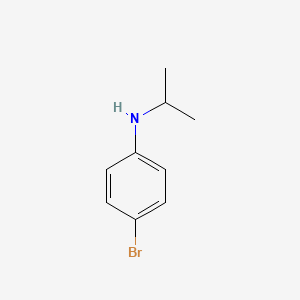
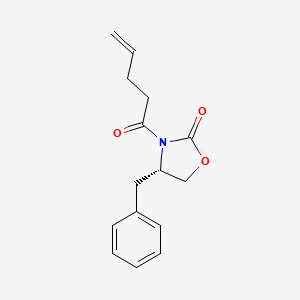
![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)
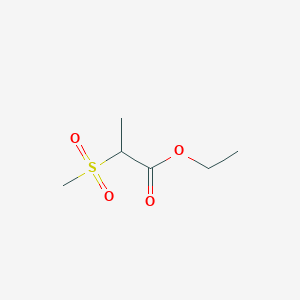
![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)
